N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (abbreviated as EPPC) belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs). These compounds have gained attention due to their significant photophysical properties and applications in various fields . EPPC features an ethoxyphenyl group attached to a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes:
The synthesis of EPPC involves several steps. One common synthetic route includes the following:
-
Condensation Reaction:
- Start with 2-ethoxyaniline (aniline derivative with an ethoxy group).
- React it with a suitable pyrazole derivative (e.g., 3,4-diaminopyrazole) under appropriate conditions.
- The condensation reaction forms the pyrazolo[1,5-a]pyrimidine scaffold.
-
Carboxylation:
- Introduce the carboxamide group by reacting the pyrazolo[1,5-a]pyrimidine intermediate with a carboxylic acid derivative (e.g., chloroacetic acid).
- This step yields N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.
Chemical Reactions Analysis
EPPC can undergo various chemical reactions:
Substitution Reactions: EPPC reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Oxidation/Reduction Reactions: EPPC can be oxidized or reduced under appropriate conditions.
Base-Catalyzed Hydrolysis: The carboxamide group can undergo hydrolysis in basic conditions.
Common reagents include Lewis acids, bases, and oxidizing/reducing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
EPPC finds applications in:
Chemistry: As a fluorescent probe or sensor due to its tunable photophysical properties.
Biology: For bioimaging and studying intracellular processes.
Medicine: Potential therapeutic applications (e.g., anticancer agents).
Industry: In organic light-emitting devices and other optoelectronic materials.
Mechanism of Action
The exact mechanism of EPPC’s effects depends on its specific application. It may interact with molecular targets (e.g., proteins, enzymes) or modulate cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
EPPC’s uniqueness lies in its ethoxyphenyl substituent and pyrazolo[1,5-a]pyrimidine core. Similar compounds include other pyrazolo[1,5-a]pyrimidines and related heterocycles.
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-13-7-4-3-6-11(13)17-15(20)12-10-14-16-8-5-9-19(14)18-12/h3-10H,2H2,1H3,(H,17,20) |
InChI Key |
HAZPAXNEGODMLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=C2 |
Origin of Product |
United States |
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